1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Tert-butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Tert-butyl halides, alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups.
Reduced Derivatives: Compounds with different alkyl or aryl groups.
Substituted Derivatives: Compounds with substituted tert-butyl groups.
Scientific Research Applications
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The hydroxyl group and tert-butyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxyproline
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxyglutamate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two tert-butyl groups and a hydroxyl group on the pyrrolidine ring
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m1/s1 |
InChI Key |
OXHIVNUWGSCHBD-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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